(2-Ethynylphenyl)methanamine
Overview
Description
(2-Ethynylphenyl)methanamine is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Biological Activity
(2-Ethynylphenyl)methanamine, also known as 2-ethynylphenylmethanamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N, with a molecular weight of approximately 135.19 g/mol. The compound features an ethynyl group attached to a phenyl ring and a methanamine moiety, which contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N |
Molecular Weight | 135.19 g/mol |
Functional Groups | Ethynyl, Amino |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ethynyl group facilitates π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Neuroactive Properties : Similar compounds have shown neuroactivity, indicating potential applications in treating neurological disorders.
- Antiproliferative Effects : Some derivatives of this compound have been evaluated for their ability to inhibit cell proliferation in cancer cells .
Case Studies and Research Findings
- Synthesis and Evaluation : A study investigated the synthesis of this compound and its derivatives, assessing their biological activity through in vitro assays. The results indicated promising activity against specific cancer cell lines, suggesting potential therapeutic applications .
- In Vivo Studies : Another study explored the effects of this compound on glucose metabolism in animal models. The compound demonstrated significant improvements in glucose tolerance, indicating its potential role in managing diabetes .
- Mechanistic Insights : Research on the mechanism revealed that this compound could modulate signaling pathways associated with cell growth and apoptosis, further supporting its role as a candidate for cancer therapy .
Summary of Biological Activities
Biological Activity | Description |
---|---|
Antimicrobial | Potential effectiveness against various bacterial strains |
Neuroactivity | Possible applications in neurological disorder treatments |
Antiproliferative | Inhibition of cancer cell proliferation |
Glucose Metabolism Modulation | Improvements in glucose tolerance in animal models |
Properties
IUPAC Name |
(2-ethynylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYSAKUWUWOCIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663663 | |
Record name | 1-(2-Ethynylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38379-21-4 | |
Record name | 1-(2-Ethynylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.